molecular formula C6H6N2O2 B1616518 Picolinohydroxamic acid CAS No. 31888-72-9

Picolinohydroxamic acid

Cat. No.: B1616518
CAS No.: 31888-72-9
M. Wt: 138.12 g/mol
InChI Key: AWJLBFXUZYCIIH-UHFFFAOYSA-N
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Description

Picolinohydroxamic acid is an organic compound with the molecular formula C₆H₆N₂O₂. It belongs to the class of hydroxamic acids, which are characterized by the presence of the functional group -C(=O)-N(OH)-. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinohydroxamic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the ester or acid chloride method due to its efficiency and relatively high yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often forming corresponding nitroso compounds.

    Reduction: It can be reduced to amides or amines under specific conditions.

    Substitution: The hydroxamic acid group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Molybdenum oxide diperoxide is used for oxidation reactions.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Bases: Bases such as sodium hydroxide (NaOH) are used in the synthesis from esters or acid chlorides.

Major Products:

    Oxidation Products: Nitroso compounds.

    Reduction Products: Amides or amines.

    Substitution Products: Various substituted hydroxamic acids.

Mechanism of Action

The mechanism of action of picolinohydroxamic acid involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, which can then be transported or utilized in various biochemical processes. In medicinal applications, it inhibits histone deacetylase by binding to the active site of the enzyme, thereby affecting gene expression and exhibiting anti-cancer properties .

Comparison with Similar Compounds

    Aceto-N-methylhydroxamic acid: Similar in structure but with different substituents.

    Formo-N-chlorohydroxamic acid: Contains a chlorine atom in place of a hydrogen atom.

    Chloroformo-N-methylhydroxamic acid: Contains both chlorine and methyl groups.

Uniqueness: Picolinohydroxamic acid is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong metal chelation, such as in coordination chemistry and biological systems.

Properties

IUPAC Name

N-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(8-10)5-3-1-2-4-7-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJLBFXUZYCIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185736
Record name Picolinohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31888-72-9
Record name Picolinohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31888-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031888729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 25.4 g. (365 mmole) of hydroxylamine hydrochloride in one liter of methyl alcohol were added 39.4 g. (730 mmole) of sodium methylate. A slight exotherm occurred and sodium chloride precipitated. The solution was allowed to cool to room temperature, 50 ml. (365 mmole) of methyl 2-pyridinecarboxylate were added, and the reaction mixture was stirred overnight. The mixture was filtered to remove the salt precipitate and the filtrate was evaporated to dryness. The residue was dissolved in 100 ml. of water, pH 10.1, the solution acidified to pH 5.0 with concentrated hydrochloric acid. The solution was diluted with 500 ml. of isopropyl alcohol added dropwise and the additional sodium chloride precipitate was filtered. The filtrate was concentrated to about 100 ml. and the insoluble product was filtered. There were obtained 37.1 g. of the product which melted at about 58° C. to about 68° C. On chilling the filtrate an additional 12.5 g. of the product were obtained.
Quantity
365 mmol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
730 mmol
Type
reactant
Reaction Step Two
Quantity
365 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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